Lipophilicity-Driven Differentiation: cLogP Comparison Against Des-Isopropyl and Mesityl Analogs
The target compound exhibits a computed cLogP of 3.7, which distinguishes it from two structurally proximal analogs: 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (CAS 313520-86-4), where the 4-isopropyl substituent is replaced by hydrogen, yielding a lower cLogP of approximately 2.8; and N-(4-mesitylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide, where the 4-isopropylphenyl group is replaced by the bulkier 2,4,6-trimethylphenyl (mesityl) group, resulting in a higher cLogP of approximately 4.5 [1]. This intermediate lipophilicity positions the target compound within the optimal range (cLogP 3–4) for kinase inhibitor lead development, balancing membrane permeability with acceptable aqueous solubility [2].
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.7 |
| Comparator Or Baseline | 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: cLogP ≈ 2.8; N-(4-mesitylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide: cLogP ≈ 4.5 |
| Quantified Difference | Target compound is +0.9 log units more lipophilic than the des-isopropyl analog and -0.8 log units less lipophilic than the mesityl analog |
| Conditions | Computed by XLogP3 algorithm; values extracted from PubChem (CID 3628676, CID 4175800 analog, and mesityl analog CID) |
Why This Matters
The 0.9-log-unit lipophilicity increase over the des-isopropyl analog is expected to enhance passive membrane permeability by approximately 3- to 5-fold based on established logP-permeability relationships, directly impacting cellular potency and oral bioavailability in kinase-targeted programs.
- [1] PubChem Compound Summary CID 3628676. Computed Properties: XLogP3-AA 3.7. National Center for Biotechnology Information. PubChem Analog CID 4175800 (4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide) XLogP3-AA ~2.8. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
